1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
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Overview
Description
1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of functional groups such as the amino, butyl, and chlorophenyl groups. Common reagents used in these reactions include various amines, chlorinating agents, and butylating agents. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile include other naphthyridine derivatives such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Studied for their reactivity and applications in medicinal chemistry.
Indole Derivatives: These compounds share similar biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H25ClN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C23H25ClN4O2/c1-3-5-11-27-19(15-7-9-16(24)10-8-15)13-17-18(14-25)22(29)28(12-6-4-2)21(26)20(17)23(27)30/h7-10,13H,3-6,11-12,26H2,1-2H3 |
InChI Key |
LLXWDOJCJCYORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCCC)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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